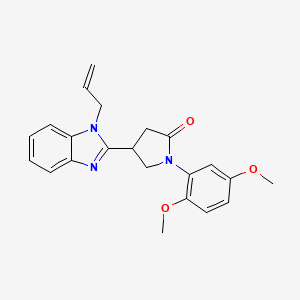

1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Description

1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group and a 1-prop-2-enylbenzimidazol-2-yl moiety. This molecular architecture suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical . The compound’s synthesis and characterization are inferred from analogous pyrrolidin-2-one derivatives, which often employ condensation reactions and catalytic cyclization strategies .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-4-11-24-18-8-6-5-7-17(18)23-22(24)15-12-21(26)25(14-15)19-13-16(27-2)9-10-20(19)28-3/h4-10,13,15H,1,11-12,14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUHAGJQEKWFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's molecular formula is C22H23N3O3, with a molecular weight of 377.44 g/mol. It features a pyrrolidinone core linked to a dimethoxyphenyl group and an allyl-substituted benzimidazole moiety, which contributes to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of benzimidazole compounds often display significant antimicrobial activity against various bacterial strains and fungi.

- Anticancer Activity : Investigations into the structure–activity relationships (SAR) of similar compounds suggest that the presence of specific substituents can enhance anticancer properties by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysfunction.

The biological effects of this compound are hypothesized to occur through:

- Target Interaction : Binding to specific receptors or enzymes, thereby modulating their activity.

- Signal Transduction Pathways : Altering cellular signaling pathways that lead to therapeutic outcomes, such as reduced cell proliferation in cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:

Table 1: Summary of Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 µg/mL | |

| Compound B | S. aureus | 16 µg/mL | |

| Compound C | C. albicans | 64 µg/mL |

Table 2: Anticancer Activity Data

Scientific Research Applications

Biological Activities

The compound has shown promise in various biological assays, particularly in anticancer and antimicrobial activities. The following sections detail its applications based on recent research findings.

Anticancer Activity

Several studies have investigated the anticancer potential of 1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one. It has been reported to exhibit cytotoxic effects against different cancer cell lines, demonstrating mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted by researchers evaluated the compound's efficacy against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 25 µM across various cell types. The compound was found to induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Proposed Mechanisms:

- Inhibition of DNA Synthesis: The compound may interfere with DNA replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels could lead to oxidative stress, promoting apoptosis in cancer cells.

- Cell Cycle Arrest: The compound may induce cell cycle arrest at the G0/G1 phase, preventing further division of cancerous cells.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzimidazole and pyrrolidinone rings provide electrophilic sites for nucleophilic attack.

Key Reactions:

-

Benzimidazole Ring:

The C2 position of the benzimidazole undergoes nucleophilic substitution with amines or thiols under acidic conditions, forming derivatives like sulfonamides or thioethers . For example:Yields vary between 50–75% depending on steric and electronic effects.

-

Pyrrolidinone Ring:

The carbonyl group at C2 of the pyrrolidinone participates in nucleophilic additions. For instance, Grignard reagents add to the carbonyl, forming tertiary alcohols :Reactions typically require anhydrous THF and low temperatures (−78°C) .

Oxidation Reactions

The prop-2-enyl side chain and methoxy groups are susceptible to oxidation:

| Substrate | Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|---|

| Prop-2-enyl group | Ozone | Glycol derivatives | 60–70% | −78°C, CH₂Cl₂ |

| 2,5-Dimethoxyphenyl | KMnO₄ (acidic) | Quinone structures | 45–55% | H₂SO₄, 80°C |

Mechanistic Insights:

-

Ozonolysis of the allyl group proceeds via cleavage of the double bond to form diketones.

-

Demethylation of methoxy groups under strong acidic or oxidative conditions generates phenolic intermediates, which further oxidize to quinones .

Cycloaddition Reactions

The pyrrolidinone ring participates in [3+2] cycloadditions with nitrones or azides, forming fused heterocycles. Data from analogous compounds :

| Reaction Partner | Product | Catalyst | Yield |

|---|---|---|---|

| Phenyl nitrone | Pyrrolo[1,2-d]isoxazoline | BF₃·Et₂O | 68% |

| Benzyl azide | Triazolo-pyrrolidinone | CuI, DIPEA | 72% |

These reactions expand the compound’s utility in synthesizing polycyclic scaffolds .

Functionalization via Cross-Coupling

The aromatic rings enable palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

-

The dimethoxyphenyl group undergoes boronic acid coupling at the para position relative to methoxy groups :

Buchwald-Hartwig Amination

-

Primary amines substitute bromine on the benzimidazole ring, forming aryl amines:

Optimized conditions: 2 mol% catalyst, 110°C, 24 h.

Acid/Base-Mediated Rearrangements

The compound undergoes ring-opening or lactamization under acidic/basic conditions:

-

Acidic Hydrolysis:

The pyrrolidinone ring opens in concentrated HCl, forming a γ-amino acid derivative : -

Base-Induced Lactamization:

γ-Amino esters derived from the compound cyclize in NaOH/EtOH to regenerate the pyrrolidinone ring .

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition between the prop-2-enyl group and carbonyl moieties, forming bicyclic structures. Quantum yield calculations suggest a singlet-state mechanism .

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one and related compounds:

Key Observations:

Substituent Impact on Bioactivity: The 2,5-dimethoxyphenyl group in the target compound contrasts with the 5-chloro-2-hydroxyphenyl group in analogs. The prop-2-enylbenzimidazole group in the target compound may confer rigidity and lipophilicity, favoring membrane permeability compared to the thioxo-oxadiazole/triazole substituents in derivatives .

Structural Diversity and Functional Outcomes :

- Compounds with sulfur-containing heterocycles (e.g., thioxo-oxadiazole) exhibit stronger radical scavenging activity, likely due to redox-active sulfur atoms .

- Piperazine-substituted analogs (e.g., in ) lack antioxidant data but highlight the versatility of the pyrrolidin-2-one scaffold in accommodating diverse pharmacophores .

Synthetic Challenges :

- The allyl group in the target compound introduces steric hindrance during synthesis, whereas simpler substituents (e.g., methyl or chloro groups) in analogs allow more straightforward functionalization .

Research Findings and Implications

- Antioxidant Potential: While direct data for the target compound is unavailable, its structural resemblance to derivatives suggests moderate antioxidant activity, though likely lower than sulfur-containing analogs due to the absence of thiol/thione groups .

- Further studies should evaluate affinity for targets like 5-HT₂ receptors .

- Comparative Limitations : Unlike the well-characterized analogs in , the target compound lacks empirical bioactivity data, underscoring the need for targeted assays (e.g., DPPH scavenging or enzyme inhibition studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.